molecular formula C20H22FN3O4S B2990412 N1-(2-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896270-75-0

N1-(2-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2990412
CAS No.: 896270-75-0
M. Wt: 419.47
InChI Key: APCTZOGUXMHROS-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound with the molecular formula C20H22FN3O4S and a molecular weight of 419.5 g/mol . This molecule features an oxalamide core structure, which is a key scaffold in medicinal chemistry and has been identified in research focusing on targeted protein degradation, a promising therapeutic modality . Compounds within this chemical class are being investigated for their potential to recruit specific disease-relevant proteins, such as VAV1, for degradation, which may have applications in immunological disorders and oncology research . The structure incorporates a fluorobenzyl group and a phenylsulfonyl-pyrrolidine moiety, which are common in the design of pharmacologically active agents. As part of a family of related oxalamide derivatives, this compound serves as a valuable chemical tool for researchers exploring structure-activity relationships, synthetic chemistry methods, and novel biological mechanisms . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c21-18-11-5-4-7-15(18)13-22-19(25)20(26)23-14-16-8-6-12-24(16)29(27,28)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCTZOGUXMHROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • 2-Fluorobenzyl group
  • Phenylsulfonyl moiety
  • Pyrrolidinyl unit

These functional groups contribute to its unique chemical properties and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H22FN3O4S
Molecular Weight419.5 g/mol
CAS Number896266-09-4

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of certain biological pathways, potentially leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but the compound's structure indicates it may interact with neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects, including:

  • Anti-inflammatory activity : The compound has shown promise in reducing inflammation in various experimental models.
  • Antitumor activity : Initial studies suggest potential antitumor effects, warranting further exploration in cancer research.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
  • Antitumor Studies : In a preliminary in vivo study, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its role as a potential anticancer agent.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrrolidinyl Intermediate : This begins with the reaction of a pyrrolidine derivative with phenylsulfonyl chloride under basic conditions.
  • Introduction of the Fluorobenzyl Group : The next step involves adding the fluorobenzyl moiety to the pyrrolidinyl intermediate.
  • Oxalamide Formation : Finally, the oxalamide group is introduced through a reaction with oxalyl chloride in the presence of a base.

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds 13–15 in feature a 4-chlorophenyl group at N1 and thiazolyl-pyrrolidinylmethyl groups at N2. Key differences:

  • Substituent Effects : The target compound’s 2-fluorobenzyl group may confer greater lipophilicity and CNS penetration compared to 4-chlorophenyl. Thiazolyl groups in analogs 13–15 are associated with antiviral activity against HIV, suggesting that heterocyclic R2 groups enhance target binding.

Table 1: Antiviral Oxalamides vs. Target Compound

Compound R1 Group R2 Group Biological Activity Yield/Purity Reference
Target Compound 2-Fluorobenzyl Phenylsulfonyl-pyrrolidinylmethyl Not specified -
Compound 13 () 4-Chlorophenyl Thiazolyl-pyrrolidinylmethyl HIV entry inhibition 36%, 90% purity
Compound 18 () 2-Fluorophenyl 4-Methoxyphenethyl Not specified 52% yield

Umami Flavoring Agents ()

Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are oxalamides optimized for taste modulation. Key contrasts:

  • Substituent Design : Flavoring agents prioritize methoxy and pyridinyl groups for receptor activation (hTAS1R1/hTAS3), whereas the target compound’s fluorobenzyl and sulfonyl groups suggest therapeutic applications.
  • Metabolism : S336 and S5456 undergo rapid hepatic metabolism without amide hydrolysis, indicating that sulfonyl groups in the target compound may enhance metabolic stability.

Table 2: Flavoring Oxalamides vs. Target Compound

Compound R1 Group R2 Group Key Property Reference
S336 (FL-no.16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist, NOEL 100 mg/kg
Target Compound 2-Fluorobenzyl Phenylsulfonyl-pyrrolidinylmethyl Therapeutic potential

Enzyme Inhibitors ()

Adamantyl-containing oxalamides (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) inhibit soluble epoxide hydrolase (sEH). Comparisons include:

  • Rigid Substituents : Adamantyl groups enhance hydrophobic interactions with enzymes, while the target’s phenylsulfonyl-pyrrolidine may favor binding to proteases or viral targets.
  • Synthesis Purity : Analogous compounds in achieve >90% purity via silica chromatography, suggesting scalable synthesis for the target compound.

Structural Analogs with Sulfonyl-Pyrrolidine Motifs ()

Close analogs include:

  • CAS 896270-10-3 : N1-(2-Chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide.
  • CAS 896281-42-8 : N1-(2-Fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide.

Key Differences :

  • Halogen Position : 2-Fluorobenzyl (target) vs. 2-fluorophenyl (CAS 896281-42-8) affects steric and electronic profiles.
  • Sulfonyl Groups : Phenylsulfonyl (target) vs. mesitylsulfonyl (CAS 896281-42-8) alters steric bulk and solubility.

Critical Analysis of Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine in the benzyl position may reduce oxidative metabolism compared to methoxy or chlorophenyl groups.
  • Sulfonyl vs. Heterocyclic R2 Groups : Sulfonyl-pyrrolidine improves solubility and target selectivity over thiazolyl or pyridinyl groups.
  • Synthetic Feasibility : High-yield methods (e.g., 52% for fluorophenyl analog in ) support scalable production.

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